REACTION_CXSMILES
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COC(OC)[N:4](C)C.[F:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][C:11]=1I.O.C(O)C>CN(C)C=O.C(O)(=O)C.[Fe]>[F:9][C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([N+:17]([O-:19])=[O:18])=[CH:12][C:11]=1[NH2:4]
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Name
|
|
Quantity
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16.5 mL
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Type
|
reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
|
14.1 g
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Type
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reactant
|
Smiles
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FC1=C(C=C(C(=C1)C)[N+](=O)[O-])I
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Name
|
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Quantity
|
50 mL
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Type
|
solvent
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Name
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N,-dimethylformamide
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Quantity
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6 mL
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Type
|
reactant
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Smiles
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|
Name
|
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Quantity
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400 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 130° C. for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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The mixture was stirred at 130° C. for a further 10 min
|
Duration
|
10 min
|
Type
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STIRRING
|
Details
|
The mixture was stirred at 130° C. for 10 min
|
Duration
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10 min
|
Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×150 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with water (200 mL) and brine (200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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then dried (magnesium sulfate)
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a solid
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Type
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TEMPERATURE
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Details
|
heated to 90° C.
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Type
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STIRRING
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Details
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stirred for 15 min (CARE: VIGOROUS REACTION—COOLING MAY BE REQUIRED)
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Duration
|
15 min
|
Type
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TEMPERATURE
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Details
|
After cooling to room temperature the mixture
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Type
|
FILTRATION
|
Details
|
was filtered through celite
|
Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to leave a crude oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by column chromatography [SiO2; dichloromethane, heptane (1:4 to 2:3)]
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(N)C=C(C(=C1)C)[N+](=O)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |